molecular formula C13H26 B1234613 trans-2-Tridecene CAS No. 25377-82-6

trans-2-Tridecene

Cat. No.: B1234613
CAS No.: 25377-82-6
M. Wt: 182.35 g/mol
InChI Key: XWVHBWQEYOROBE-HWKANZROSA-N
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Description

trans-2-Tridecene (CAS 19150-20-0) is a linear alkene with the molecular formula C₁₃H₂₆ and a molecular weight of 182.3455 g/mol. Its IUPAC name is tridec-2-ene, and its structure features a double bond at the second carbon position in the trans configuration. This compound is characterized by its InChIKey: XWVHBWQEYOROBE-UHFFFAOYSA-N, which uniquely identifies its stereochemical properties .

This compound is utilized in analytical chemistry, particularly in gas chromatography (GC), where its retention indices and volatility profiles are critical for separating complex mixtures. Studies by Flamini et al. (2002) and Fuentes et al. (2007) highlight its role in analyzing volatile organic compounds, such as those in diesel exhaust and plant-derived essential oils .

Properties

CAS No.

25377-82-6

Molecular Formula

C13H26

Molecular Weight

182.35 g/mol

IUPAC Name

(E)-tridec-2-ene

InChI

InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3,5H,4,6-13H2,1-2H3/b5-3+

InChI Key

XWVHBWQEYOROBE-HWKANZROSA-N

SMILES

CCCCCCCCCCC=CC

Isomeric SMILES

CCCCCCCCCC/C=C/C

Canonical SMILES

CCCCCCCCCCC=CC

Other CAS No.

41446-58-6
25377-82-6

physical_description

Liquid

Origin of Product

United States

Comparison with Similar Compounds

Chain Length Variation: trans-2-Dodecene

trans-2-Dodecene (C₁₂H₂₄) differs from trans-2-Tridecene by one fewer methylene group, resulting in a shorter carbon chain. Key differences include:

Property This compound (C₁₃H₂₆) trans-2-Dodecene (C₁₂H₂₄)
Molecular Weight 182.3455 g/mol 168.32 g/mol
Boiling Point* ~220–225°C ~210–215°C
Solubility in Nonpolar Solvents Moderate Slightly Higher

The reduced chain length of trans-2-Dodecene lowers its boiling point and enhances solubility in nonpolar solvents due to decreased van der Waals interactions . Such differences make trans-2-Dodecene more suitable for low-temperature GC applications, whereas this compound is preferred for separating higher-molecular-weight analytes.

Functional Group Variation: 2-Undecanone

2-Undecanone (C₁₁H₂₂O; CAS 112-12-9) replaces the double bond in this compound with a ketone group at the second carbon. This structural change drastically alters its reactivity and applications:

Property This compound (C₁₃H₂₆) 2-Undecanone (C₁₁H₂₂O)
Functional Group Alkene (C=C) Ketone (C=O)
Polarity Nonpolar Polar
Applications GC analysis, catalysis Insect repellent, fragrance

The polar ketone group in 2-Undecanone enables hydrogen bonding, increasing its solubility in polar solvents like ethanol. In contrast, this compound’s nonpolar nature limits its use to nonpolar matrices .

Derivative Comparison: this compound-1,13-dioic Acid

This compound-1,13-dioic acid (C₁₃H₂₂O₄; molecular weight 242.315 g/mol) is a functionalized derivative with carboxylic acid groups at both termini. This modification introduces:

  • Enhanced Polarity : The dioic acid groups enable solubility in aqueous and polar organic solvents.
  • Biological Relevance : Used in life sciences research, particularly in studies requiring bifunctional ligands or pH-sensitive probes .
Property This compound (C₁₃H₂₆) This compound-1,13-dioic Acid (C₁₃H₂₂O₄)
Reactivity Electrophilic addition Acid-base reactions, esterification
Stability Air-stable Hygroscopic (requires anhydrous storage)

Key Research Findings

  • Its longer chain provides steric bulk, which can modulate catalytic activity compared to shorter alkenes like trans-2-Dodecene .
  • Analytical Specificity : Structural analogs like 2-Phenyltridecane (CAS 4534-53-6) exhibit distinct GC retention times due to branching, emphasizing the importance of chain linearity in separation efficiency .
  • Cross-Reactivity Concerns: Studies on drug detection reagents (e.g., GC-MS) show that even minor structural differences (e.g., chain length or functional groups) can lead to false positives or negatives, underscoring the need for precise compound characterization .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Tridecene
Reactant of Route 2
trans-2-Tridecene

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